Thiol-PEG4-acid
Overview
Description
Thiol-PEG4-acid is a polyethylene glycol (PEG) linker that contains a thiol group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Mechanism of Action
Target of Action
Thiol-PEG4-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound, as a PEG-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The thiol group in this compound can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . This interaction allows the formation of PROTAC molecules, which can selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, this compound enables the selective degradation of target proteins, thereby influencing the associated biochemical pathways .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media due to the hydrophilic peg spacer This property can potentially enhance its bioavailability
Result of Action
The primary result of this compound’s action is the degradation of target proteins within cells . By linking an E3 ubiquitin ligase ligand to a target protein ligand, this compound facilitates the ubiquitination and subsequent degradation of the target protein . This can influence various cellular processes depending on the specific target protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactivity of the thiol group can be affected by the presence of oxidizing agents or transition metals Additionally, the stability and efficacy of the formed PROTAC molecules can be influenced by factors such as pH, temperature, and the presence of other biomolecules
Biochemical Analysis
Biochemical Properties
Thiol-PEG4-acid plays a significant role in biochemical reactions, particularly in the process of PEGylation . PEGylation refers to the covalent attachment or modification of surfaces, proteins, and other molecules with PEG-containing derivatives . This compound, as a PEG linker, can interact with various enzymes, proteins, and other biomolecules, enhancing their water solubility and decreasing aggregation .
Cellular Effects
The effects of this compound on cells are primarily related to its role in PEGylation. By attaching to proteins and other biomolecules, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role in PEGylation involves the covalent attachment of PEG-containing derivatives to proteins and other molecules, thereby altering their properties and functions .
Metabolic Pathways
This compound may be involved in various metabolic pathways through its interactions with enzymes or cofactors. Its role in PEGylation could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues could involve interactions with various transporters or binding proteins. Its role in PEGylation could also affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiol-PEG4-acid can be synthesized through a series of chemical reactions involving the introduction of thiol and carboxylic acid functional groups onto a PEG backbone. One common method involves the reaction of PEG with thiol-containing compounds and carboxylating agents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Thiol-PEG4-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The thiol group can add to double bonds in compounds such as maleimides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used as substrates for nucleophilic substitution.
Addition: Maleimides and vinyl sulfones are typical reagents for thiol addition reactions.
Major Products Formed
Disulfides: Formed from the oxidation of thiols.
Thiolates: Formed from the reduction of disulfides.
Thioethers: Formed from nucleophilic substitution or addition reactions.
Scientific Research Applications
Thiol-PEG4-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools due to its ability to form stable bonds with various surfaces
Comparison with Similar Compounds
Similar Compounds
Thiol-dPEG4-acid: Similar in structure but with a discrete PEG chain.
Thiol-PEG12-acid: Contains a longer PEG spacer, providing greater flexibility and solubility.
Carboxy-PEG4-thiol: Similar functional groups but different naming convention
Uniqueness
Thiol-PEG4-acid is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and reactivity. Its ability to form stable bonds with a variety of surfaces and molecules makes it highly versatile for numerous applications in research and industry .
Properties
IUPAC Name |
3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O6S/c12-11(13)1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGUGSEJFKLED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627910 | |
Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749247-06-1 | |
Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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